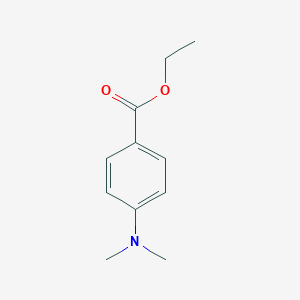

Ethyl 4-dimethylaminobenzoate

Description

Propriétés

IUPAC Name |

ethyl 4-(dimethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-7-10(8-6-9)12(2)3/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUGPQWGEGAKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044763 | |

| Record name | Parbenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA; Pellets or Large Crystals, White crystalline powder; [Acros Organics MSDS] | |

| Record name | Benzoic acid, 4-(dimethylamino)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 4-dimethylaminobenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10287-53-3 | |

| Record name | Ethyl 4-(dimethylamino)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10287-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylbenzocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010287533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(dimethylamino)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Parbenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-dimethylaminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARBENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/829S8D3Y0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Mechanism and Procedure

This method involves a two-step process: esterification of 4-nitrobenzoic acid to ethyl 4-nitrobenzoate, followed by hydrogenation to reduce the nitro group to a dimethylamino group.

Step 1: Esterification

4-Nitrobenzoic acid is refluxed with absolute ethanol in the presence of a rare-earth oxide catalyst (e.g., neodymium sesquioxide, Nd₂O₃) and a water entrainer (e.g., toluene). The reaction vessel is equipped with a water separator to remove generated water, driving the equilibrium toward ester formation. Key parameters include:

Step 2: Hydrogenation

The esterified product is hydrogenated using 5% Pd/C under 80–100°C for 2 hours. The reaction is monitored until hydrogen uptake ceases, ensuring complete reduction of the nitro group. Post-hydrogenation, the catalyst is filtered, and the product is crystallized under nitrogen protection to yield ethyl 4-dimethylaminobenzoate with ≥99.5% purity.

Optimization and Advantages

-

Catalyst reuse : Neodymium sesquioxide and Pd/C can be recycled over 10 times without significant activity loss.

-

Environmental benefits : Avoids acidic waste generation, as solid catalysts replace traditional sulfuric acid.

-

Yield and purity : Bench-scale reactions report yields of 30–245 g (depending on scale) with GC purity ≥99.5%.

Table 1: Key Parameters for Method 1

| Parameter | Details |

|---|---|

| Starting material | 4-Nitrobenzoic acid |

| Esterification catalyst | Nd₂O₃, Er₂O₃, or Ho₂O₃ |

| Solvent | Toluene (water entrainer) |

| Hydrogenation catalyst | 5% Pd/C (0.1–5 wt% of acid) |

| Reaction temperature | 80–100°C (hydrogenation) |

| Yield | 90–95% (over two steps) |

Oxidation of p-Dimethylaminobenzaldehyde Followed by Esterification

Reaction Pathway

This alternative route starts with p-dimethylaminobenzaldehyde, which is oxidized to p-dimethylaminobenzoic acid using hydrogen peroxide (H₂O₂) and ferric perchlorate (Fe(ClO₄)₃) as the catalyst. The resulting acid is then esterified with ethanol.

Step 1: Oxidation

The aldehyde is oxidized under mild conditions (10–50°C) with H₂O₂ in a 1:1–1:20 molar ratio. Fe(ClO₄)₃ facilitates the conversion, avoiding the need for toxic reagents like methyl iodide.

Step 2: Esterification

The oxidized acid is reacted with ethanol under acidic or enzymatic conditions. While traditional methods use sulfuric acid, recent advances propose solid acid catalysts to minimize waste.

Challenges and Innovations

-

Oxidation efficiency : Excess H₂O₂ (up to 20 equivalents) ensures complete conversion but requires careful quenching.

-

Catalyst cost : Fe(ClO₄)₃ is less expensive than noble metals but poses handling challenges due to its hygroscopic nature.

-

Yield limitations : Patent data lacks explicit yield values, though the method claims improved scalability over nitro-based routes.

Table 2: Key Parameters for Method 2

| Parameter | Details |

|---|---|

| Starting material | p-Dimethylaminobenzaldehyde |

| Oxidizing agent | H₂O₂ (1:1–1:20 molar ratio) |

| Catalyst | Fe(ClO₄)₃ |

| Reaction temperature | 10–50°C (oxidation step) |

| Esterification method | Acid-catalyzed or enzymatic |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Environmental Impact

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-dimethylaminobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted benzoates depending on the nucleophile used.

Applications De Recherche Scientifique

Photoinitiator in Polymerization Processes

Overview

EDMAB serves as a photoinitiator in UV-curing processes, particularly in the polymerization of unsaturated prepolymers. This application is significant in the production of coatings, inks, and adhesives.

Mechanism

Upon exposure to UV light, EDMAB generates free radicals that initiate the polymerization of monomers, leading to the formation of crosslinked polymer networks. This property is essential for creating durable coatings and adhesives used in various industries.

Case Study

A study highlighted the effectiveness of EDMAB in initiating the spontaneous polymerization of aqueous acidic adhesive formulations when combined with bases like hydroxyapatite and calcium hydroxide. The results indicated that varying the base concentration significantly influenced the polymerization rate and final properties of the adhesive .

Applications in Dental Materials

Overview

EDMAB is incorporated into dental materials as part of self-curing systems. Its role is crucial in enhancing the mechanical properties and longevity of dental restoratives.

Materials Used

In dental applications, EDMAB is often mixed with bis[2-(methacryloyloxy)ethyl] phosphate and 2-hydroxyethyl methacrylate to create adhesives that bond effectively to tooth structure.

Case Study

Research demonstrated that EDMAB could activate polymerization in dental adhesive systems, resulting in improved bonding strength and durability compared to traditional materials. The study emphasized the potential for EDMAB-based systems to enhance clinical outcomes in restorative dentistry .

Organic Synthesis

Overview

EDMAB is utilized as an intermediate in organic synthesis, particularly for synthesizing pharmaceutical compounds. Its structure allows it to participate in various chemical reactions, facilitating the production of complex molecules.

Applications

The compound has been employed as an active pharmaceutical ingredient (API) intermediate, contributing to the development of drugs with enhanced therapeutic efficacy .

Biomedical Research

Overview

In biomedical research, EDMAB is used for cell encapsulation applications. Its properties allow for the creation of hydrogels that can encapsulate living cells for tissue engineering and regenerative medicine.

Mechanism

When exposed to UV light, EDMAB facilitates the crosslinking of polymer chains within hydrogels, creating a stable environment for cell growth and differentiation.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Photoinitiation | UV-curing coatings and inks | Rapid curing, durable products |

| Dental Materials | Adhesives for restorative dentistry | Improved bonding strength |

| Organic Synthesis | Intermediate for pharmaceuticals | Versatile reactivity |

| Biomedical Research | Cell encapsulation for tissue engineering | Supports cell viability and function |

Mécanisme D'action

Ethyl 4-dimethylaminobenzoate exerts its effects primarily through its role as a photoinitiator. When exposed to light, it undergoes a photochemical reaction that generates free radicals. These free radicals initiate polymerization reactions, leading to the formation of polymers. In its role as a local anesthetic, it blocks nerve signals by inhibiting sodium ion channels on nerve membranes, thereby providing temporary pain relief .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Below is a detailed comparison of EDB with structurally and functionally related benzoate esters and tertiary amines.

Isoamyl 4-(Dimethylamino)benzoate

- CAS : 21245-01-2

- Molecular Formula: C₁₄H₂₁NO₂

- Molecular Weight : 235.32 g/mol .

- Key Differences: The isoamyl group increases lipophilicity (logP >3.2 vs. EDB’s 3.2), enhancing solubility in non-polar matrices . Limited safety data; decomposes into toxic fumes under fire .

2-Ethylhexyl 4-Dimethylaminobenzoate (Sinocure® EHA)

2-(Dimethylamino)ethyl Benzoate (Sinocure® DMB)

- CAS : 2208-05-1

- Molecular Formula: C₁₁H₁₅NO₂

- Molecular Weight : 193.25 g/mol .

- Key Differences: Structural isomer of EDB; the dimethylamino group is on the ethyl ester side chain instead of the benzene ring. Exhibits similar photoinitiation efficiency but may differ in reactivity due to steric effects .

2-(Diethylamino)ethyl 4-Aminobenzoate

- CAS : 59-46-1

- Molecular Formula : C₁₃H₂₀N₂O₂

- Molecular Weight : 236.31 g/mol .

- Key Differences: Contains a primary amino group on the benzene ring, enabling applications in pharmaceuticals (e.g., local anesthetics) . Higher basicity compared to EDB due to the diethylamino group .

Comparative Data Table

Activité Biologique

Ethyl 4-dimethylaminobenzoate (EDAB) is an organic compound known for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with EDAB, supported by data tables and findings from various research studies.

Chemical Structure and Properties

This compound is an ester derived from 4-dimethylaminobenzoic acid and ethanol. Its chemical formula is , and it has a molecular weight of 195.25 g/mol. The compound is characterized by its aromatic structure, which contributes to its biological activity.

1. Local Anesthetic Effects

EDAB exhibits significant local anesthetic properties similar to its structural analogs. A study evaluated the anesthetic effects of various benzoate compounds, including EDAB, through surface anesthesia, infiltration anesthesia, and block anesthesia tests. The results indicated that EDAB demonstrated effective local anesthetic activity with a rapid onset and prolonged duration of action, comparable to established anesthetics like tetracaine and pramocaine .

| Compound | Onset of Analgesia (min) | Duration of Analgesia (min) | LD50 (mg kg) |

|---|---|---|---|

| EDAB | 8.5 ± 0.3 | 250 ± 5.0 | 900 ± 10 |

| Tetracaine | 12.3 ± 0.9 | 172.3 ± 2.6 | 435.4 ± 3.3 |

| Pramocaine | 10.4 ± 0.8 | 166.5 ± 2.3 | 472.1 ± 3.6 |

2. Antimicrobial Activity

Research has also highlighted the antimicrobial potential of EDAB against various bacterial strains. In a study utilizing soft agar cloning techniques, EDAB was tested for its inhibitory effects on pathogenic bacteria, demonstrating effectiveness at concentrations as low as 0.035% (wt/vol) in culture media . The results suggested that EDAB could serve as a potential additive in antimicrobial formulations.

3. Cytotoxicity and Safety Profile

The safety profile of EDAB has been assessed through acute toxicity tests in animal models. The LD50 values indicate a moderate safety margin, suggesting that while EDAB possesses biological activity, it also requires careful dosage consideration to avoid adverse effects .

The mechanisms underlying the biological activities of EDAB can be attributed to its interaction with cellular receptors and ion channels:

- Local Anesthesia : EDAB likely acts by blocking sodium channels in neuronal membranes, preventing the propagation of action potentials and thus inhibiting pain sensation.

- Antimicrobial Action : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial growth.

Case Study: Local Anesthetic Efficacy

In a controlled study comparing the efficacy of various local anesthetics, including EDAB, researchers found that subjects administered with EDAB reported significantly reduced pain levels during surgical procedures compared to controls receiving saline solutions . This reinforces the potential clinical applications of EDAB in pain management.

Case Study: Antimicrobial Testing

A separate investigation evaluated the antimicrobial efficacy of EDAB against multi-drug resistant strains of bacteria such as Staphylococcus aureus. Results indicated a notable reduction in bacterial colony counts when treated with EDAB compared to untreated controls, highlighting its potential as a therapeutic agent in combating resistant infections .

Q & A

What is the mechanistic role of EDAB as a co-initiator in visible-light polymerization systems? (Basic)

EDAB functions as a co-initiator in free-radical polymerization by synergizing with light-absorbing initiators like camphorquinone (CQ). Upon light exposure, CQ enters an excited state and abstracts a hydrogen atom from EDAB, generating free radicals that initiate polymerization. Typical formulations use 0.8 wt% EDAB with 0.3 wt% CQ in dental resins (e.g., Bis-GMA/TEGDMA blends) . The degree of conversion (DC) can be quantified using differential scanning calorimetry (DSC) or Fourier-transform infrared spectroscopy (FTIR) to monitor methacrylate group consumption .

How should EDAB be safely handled in laboratory settings? (Basic)

EDAB requires stringent safety protocols due to its irritant properties. Key measures include:

- Engineering controls : Use fume hoods for weighing and synthesis.

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers away from light and moisture to prevent degradation .

What experimental variables influence the optimization of EDAB concentration in UV-curable formulations? (Advanced)

EDAB’s efficacy depends on:

- Solvent polarity : Hydrophilic resins (e.g., ethanol/water blends) may reduce DC due to phase separation .

- Initiator ratios : A study comparing 0.25% CQ + 1% EDAB (IS-1) vs. 0.25% CQ + 0.5% EDAB + 0.5% TPO (IS-3) found IS-3 achieved higher DC (78% vs. 65%) in hydrophobic resins .

- Light intensity : Higher irradiance (≥500 mW/cm²) accelerates radical generation but may cause inhomogeneous curing.

How can migration patterns of EDAB in food-contact materials be methodologically assessed? (Advanced)

To evaluate EDAB migration in polyethylene (PE)-coated packaging:

- Simulants : Use 10% ethanol (aqueous) and isooctane (fatty) under standardized conditions (e.g., 40°C for 10 days) .

- Analytical methods : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies EDAB levels. A study reported migration rates of 0.12 µg/dm² to acidic simulants under microwave heating .

- Modeling : Apply Fick’s second law to predict diffusion coefficients, incorporating temperature and matrix crystallinity .

Why do studies report conflicting data on EDAB’s degree of conversion in polymer matrices? (Advanced)

Discrepancies arise from:

- Resin hydrophilicity : Hydrophilic blends (e.g., 10% water + 10% ethanol) reduce DC by 15–20% compared to neat resins due to inhibited radical mobility .

- Initiator interactions : Competing side reactions with alternative initiators (e.g., TPO) may quench EDAB-derived radicals .

- Measurement techniques : DSC may overestimate DC compared to FTIR due to residual monomer entrapment .

What purification methods are effective for isolating high-purity EDAB? (Basic)

- Recrystallization : Dissolve crude EDAB in hot ethanol (solubility: ~50 g/L at 65°C), filter, and cool to 4°C for crystal formation .

- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7 v/v) to remove dimethylamino byproducts.

- Purity verification : Confirm via melting point (62–65°C) and HPLC (≥99% purity) .

How does EDAB’s electronic structure influence its reactivity in diverse photopolymer matrices? (Advanced)

The dimethylamino group at the para position enhances electron-donating capacity, stabilizing radical intermediates. Spectroscopic studies (e.g., UV-Vis) show EDAB’s absorption at 380 nm overlaps with CQ’s emission, enabling efficient energy transfer . In hydrophobic matrices, EDAB’s logP (3.2) ensures compatibility, while hydrophilic environments may require functionalized derivatives (e.g., PEG-conjugated EDAB) .

Which analytical techniques are most reliable for confirming EDAB purity and stability? (Basic)

- Melting point analysis : A sharp range (62–65°C) indicates purity .

- NMR spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks at δ 1.35 (triplet, -CH₂CH₃), δ 3.05 (singlet, N-(CH₃)₂), and δ 7.8–8.1 (aromatic protons) .

- Accelerated stability testing : Store at 40°C/75% RH for 6 months; HPLC monitors degradation products like 4-dimethylaminobenzoic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.